3-(5-p-Tolyl-furan-2-yl)-propionic acid
Description
Contextualizing Furan-Containing Scaffolds in Modern Chemical Synthesis and Medicinal Chemistry
The furan (B31954) nucleus is a five-membered aromatic heterocycle containing an oxygen atom, a structural motif present in numerous natural products and synthetic compounds of significant interest. mdpi.com Its aromaticity and the presence of the heteroatom endow it with distinct chemical properties, making it a valuable building block in organic synthesis. In medicinal chemistry, furan scaffolds are integral to a diverse array of therapeutic agents, exhibiting activities ranging from antimicrobial and antiviral to anti-inflammatory and anticancer. researchgate.netscbt.com The versatility of the furan ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological and physical properties.
Significance of Propionic Acid Moieties in Synthetic Methodologies and Bioactive Molecules
The propionic acid moiety, characterized by a three-carbon carboxylic acid chain, is another cornerstone of medicinal chemistry. Its presence is a defining feature of the widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," which includes the common analgesic, ibuprofen. The carboxylic acid group can participate in crucial interactions with biological targets, such as enzymes and receptors, often acting as a key binding element. The propionic acid structure also provides a flexible linker, allowing for the strategic positioning of other functional groups within a molecule.
Research Trajectories and Unexplored Domains for 3-(5-p-Tolyl-furan-2-yl)-propionic acid
While the broader classes of furan and propionic acid derivatives are well-explored, the specific compound This compound occupies a more nascent research space. Current literature provides a general framework for the synthesis of related aryl-furan-propionic acids, yet detailed investigations into the unique properties and potential applications of this particular p-tolyl substituted derivative are not extensively documented. mdpi.com Research trajectories for this compound could involve its synthesis and characterization, followed by screening for various biological activities, leveraging the known therapeutic potential of its constituent parts. Unexplored domains include its potential as a specific enzyme inhibitor, a modulator of protein-protein interactions, or as a novel scaffold for further chemical elaboration.
Defining the Academic Research Scope for this compound
The academic research scope for This compound is currently centered on its fundamental chemistry. Key areas for investigation would include the development and optimization of its synthesis, thorough characterization of its chemical and physical properties, and preliminary exploration of its reactivity. A significant contribution to the field would be the publication of detailed spectroscopic data (NMR, IR, Mass Spectrometry) and the investigation of its solid-state structure through X-ray crystallography. Furthermore, computational studies could provide insights into its molecular properties and potential interactions with biological targets, guiding future experimental work.
Structure
3D Structure
Properties
IUPAC Name |
3-[5-(4-methylphenyl)furan-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-10-2-4-11(5-3-10)13-8-6-12(17-13)7-9-14(15)16/h2-6,8H,7,9H2,1H3,(H,15,16)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEFXNUAGJCARS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394865 | |
| Record name | 3-[5-(4-methylphenyl)furan-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23589-06-2 | |
| Record name | 3-[5-(4-methylphenyl)furan-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization
A feasible synthetic strategy could begin with the Suzuki or Stille coupling of a furan-2-boronic acid or a 2-stannylfuran derivative with a p-tolyl halide to form 2-(p-tolyl)furan. Subsequent Friedel-Crafts acylation at the 5-position of the furan (B31954) ring with a suitable three-carbon electrophile, such as succinic anhydride, followed by reduction, could yield the target propionic acid.
Alternatively, a more direct approach described for related compounds involves the hydroarylation of a 3-(furan-2-yl)propenoic acid derivative with toluene (B28343) in the presence of a strong acid catalyst. mdpi.com This method, if applicable, would offer a more convergent route to the final product.
Table 1: Physicochemical Properties of 3-(5-p-Tolyl-furan-2-yl)-propionic acid
| Property | Value | Source |
| CAS Number | 23589-06-2 | scbt.com |
| Molecular Formula | C₁₄H₁₄O₃ | scbt.com |
| Molecular Weight | 230.26 g/mol | scbt.com |
| IUPAC Name | 3-[5-(4-methylphenyl)furan-2-yl]propanoic acid | N/A |
Note: Detailed experimental data such as melting point, boiling point, and spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this specific compound are not widely reported in the surveyed literature.
Research Findings
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound suggests several potential synthetic pathways by disconnecting the target molecule at key bonds. The most logical disconnections are:
C-C bond between the furan (B31954) and tolyl groups: This leads to a 5-halofuran or similar precursor and a tolyl-boronic acid (for Suzuki coupling) or tolyl-halide (for other cross-coupling reactions). The propionic acid side chain would already be attached to the furan ring.
C-C bond of the propionic acid side chain at the furan ring: This disconnection points to a 5-p-tolyl-furan-2-carbaldehyde intermediate, which can be converted to the target acid via reactions like the Knoevenagel or Perkin condensation followed by reduction.
Furan ring itself: This approach breaks down the heterocyclic core, leading to a 1,4-dicarbonyl precursor, which can form the furan ring through a Paal-Knorr synthesis. organic-chemistry.orgwikipedia.org The appropriate substituents (p-tolyl and a three-carbon chain precursor) would need to be in place on the dicarbonyl skeleton.
These primary disconnections form the basis for convergent and divergent synthetic strategies.
Convergent and Divergent Synthesis Approaches to this compound
Both convergent and divergent strategies can be envisioned for the synthesis of this compound, leveraging key intermediates.
A convergent approach would involve the synthesis of two or more complex fragments that are then combined in the final stages. A prime example is the coupling of a pre-formed 5-p-tolyl-furan derivative with a three-carbon side chain. Alternatively, a more common convergent strategy involves coupling a furan derivative bearing the propionic acid side chain (or its precursor) with a tolyl-containing reagent. For instance, a palladium-catalyzed cross-coupling reaction between 3-(5-bromofuran-2-yl)-propionic acid ester and p-tolylboronic acid would efficiently assemble the target structure.
A divergent approach would begin with a common furan-based platform chemical, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (5-HMF), which are readily available from biomass. mdpi.comrsc.org This central intermediate could be subjected to a series of reactions to build the final molecule. For example, furfural can be converted to 3-(furan-2-yl)propenoic acid. mdpi.com This intermediate could then undergo functionalization at the C5 position with a p-tolyl group via direct arylation, followed by reduction of the propenoic acid double bond to yield the final product.
Catalytic Transformations in Furan Ring Functionalization for this compound Precursors
Catalytic methods are central to the efficient synthesis of 2,5-disubstituted furans like the target compound. Palladium-catalyzed cross-coupling reactions are particularly effective for creating the C-C bond between the furan ring and the p-tolyl group. researchgate.net
Heck and Suzuki Couplings: These reactions are staples in furan functionalization. researchgate.netresearchgate.net A Suzuki coupling could involve reacting a 5-halofuran precursor with p-tolylboronic acid. Conversely, a Heck-type reaction could be used to introduce the propionic acid precursor onto the furan ring. nih.govacs.org The choice of base and catalyst is crucial for selectivity, as some conditions can favor direct arylation while inhibiting undesired Heck-type reactions on existing side chains. researchgate.net
Copper-Catalyzed Synthesis: Copper(I) catalysts offer a regioselective method for synthesizing 2,5-disubstituted furans from haloalkynes or 1,3-diynes in a one-pot procedure. acs.org This could be adapted to construct the 5-p-tolyl-furan core.
Hydroformylation: This process, also known as the oxo process, adds a formyl group and a hydrogen atom across a double bond using catalysts, typically based on rhodium or cobalt. researchgate.netwikipedia.org A furan derivative with a vinyl group at the C2 position could be hydroformylated to produce the corresponding propanal, which can then be oxidized to the desired propionic acid.
The table below summarizes catalytic conditions for related furan functionalizations.
| Reaction Type | Catalyst System | Substrates | Key Feature | Ref. |
| Direct Arylation | Pd(OAc)₂ / K₂CO₃ | Furan-2-acrylates, Aryl bromides | Phosphine-free system, inhibits Heck reaction | researchgate.net |
| Michael-Heck | Phosphine-Palladium | β-halo allylic alcohols, Alkynes | Sequential catalysis for polyalkyl furans | nih.gov |
| Furan Synthesis | CuI / 1,10-phen | Haloalkynes | One-pot synthesis of 2,5-disubstituted furans | acs.org |
| Hydroarylation | TfOH or AlCl₃ | 3-(Furan-2-yl)propenoic acid, Benzene | Superelectrophilic activation for C-C bond formation | mdpi.comnih.gov |
Stereoselective Synthesis Pathways for this compound
The target molecule, this compound, is achiral, meaning it does not have a stereocenter and exists as a single, non-chiral structure. Therefore, stereoselective synthesis, which aims to control the formation of specific stereoisomers, is not a primary concern for the final product itself.
However, the principles of stereoselectivity could be relevant in the synthesis of certain complex precursors if a chiral route were chosen, for instance, if the synthesis started from a chiral building block derived from carbohydrates. nih.gov In such a case, the stereochemistry would likely be removed in a subsequent step to yield the achiral target. The main challenge in the synthesis of 2,5-disubstituted furans like the target compound is not stereoselectivity but regioselectivity —ensuring that the tolyl and propionic acid groups are introduced at the correct C5 and C2 positions of the furan ring, respectively, without forming other isomers. Methods like directed ortho-metalation or the use of blocking groups can be employed to achieve high regiocontrol.
Novel Reagents and Reaction Conditions for the Synthesis of this compound
Modern organic synthesis has introduced a range of novel reagents and conditions that can be applied to construct this compound more efficiently.
Superacid Catalysis: The use of Brønsted superacids like trifluoromethanesulfonic acid (TfOH) enables the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes. mdpi.comnih.gov This method proceeds through superelectrophilic activation, forming a C-C bond by adding the arene across the double bond of the propenoic acid side chain. mdpi.com This could be a viable route for introducing the p-tolyl group if a suitable furan precursor is used, although the original research focuses on adding an aryl group at the 3-position of the propanoic acid chain. mdpi.comnih.govresearchgate.net
Microwave-Assisted Synthesis: The Paal-Knorr furan synthesis, a classic method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, can be significantly accelerated using microwave irradiation. organic-chemistry.orgwikipedia.org This technique reduces reaction times from hours to minutes, often improving yields and reducing side product formation.
Modern Dehydrating Agents: In the context of the Paal-Knorr synthesis, traditional dehydrating agents can be replaced with more modern alternatives. For example, titanium tetrachloride (TiCl₄) has been shown to be an efficient dehydrating agent for condensing tricarbonyl compounds (derived from α-haloketones and β-dicarbonyls) into polysubstituted furans. researchgate.net
Heterogeneous Catalysis: The use of solid-supported catalysts, such as gold nanoparticles on titanium dioxide (TiO₂), facilitates reactions like the cycloisomerization of allenones into furans under mild conditions. organic-chemistry.org These heterogeneous catalysts can be easily recovered and reused, aligning with green chemistry principles.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound involves focusing on sustainability, efficiency, and reduced environmental impact. rsc.org
Use of Renewable Feedstocks: A significant green approach is the use of biomass-derived platform chemicals. nih.gov Furfural and 5-hydroxymethylfurfural (5-HMF), which can be produced from lignocellulosic biomass, are ideal starting materials for furan derivatives. rsc.orgresearchgate.net Synthesizing the target compound from these renewable sources instead of petroleum-based chemicals drastically improves its sustainability profile.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Atom-economic reactions, such as fully atom-economic cyclization reactions to form the furan ring, are highly desirable. organic-chemistry.org
Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. Developing highly efficient and recyclable catalysts, such as the heterogeneous systems mentioned previously, is a key aspect of green synthesis. nih.govrsc.org Phosphine-free palladium catalytic systems also contribute to a greener process by avoiding the use of often toxic and air-sensitive phosphine (B1218219) ligands. researchgate.net
Multidimensional NMR Spectroscopy for Comprehensive Structural Assignment of this compound
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule, providing detailed information about its carbon-hydrogen framework and the connectivity between atoms. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete structural assignment.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the p-tolyl group, the furan ring, and the propionic acid side chain. The aromatic region would feature a characteristic AA'BB' system for the para-substituted tolyl ring. The furan protons would appear as doublets, and the propionic acid chain would present as two triplets.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carboxyl carbon, the carbons of the two aromatic rings, the methyl carbon of the tolyl group, and the aliphatic carbons of the propionic acid moiety.
2D NMR experiments are crucial for assembling the molecular puzzle:
COSY: This experiment would reveal the correlations between adjacent protons, for instance, confirming the -CH₂-CH₂- coupling within the propionic acid side chain.
HSQC: This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon.
HMBC: This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between the different structural fragments of the molecule, such as the link between the propionic acid chain and the furan ring, and the connection between the furan and tolyl rings.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | - | ~178 |
| 2 | ~2.95 (t) | ~34 |
| 3 | ~2.70 (t) | ~25 |
| 4 | - | ~150 |
| 5 | ~6.10 (d) | ~108 |
| 6 | ~6.60 (d) | ~110 |
| 7 | - | ~155 |
| 8 | - | ~128 |
| 9, 13 | ~7.50 (d) | ~124 |
| 10, 12 | ~7.20 (d) | ~129 |
| 11 | - | ~138 |
| 14 | ~2.35 (s) | ~21 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation of this compound
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the determination of the molecular formula with a high degree of confidence. For this compound (C₁₄H₁₄O₃), the calculated exact mass of the molecular ion [M]⁺ is 230.0943. An experimental HRMS measurement that corresponds closely to this value would strongly support the proposed structure.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group, cleavage of the propionic acid side chain, and fragmentation of the furan and tolyl rings.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | C₁₄H₁₅O₃⁺ | 231.1016 | Protonated molecular ion |
| [M]⁺ | C₁₄H₁₄O₃⁺ | 230.0943 | Molecular ion |
| [M-COOH]⁺ | C₁₃H₁₃O⁺ | 185.0961 | Loss of the carboxyl group |
| [M-CH₂CH₂COOH]⁺ | C₁₁H₉O⁺ | 157.0648 | Cleavage of the propionic acid side chain |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), making these methods excellent for identifying functional groups.
For this compound, key vibrational bands would include:
A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.
A strong C=O stretching band for the carbonyl of the carboxylic acid, expected around 1700 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, usually appearing between 3100-2850 cm⁻¹.
C=C stretching vibrations for the furan and tolyl rings in the 1600-1450 cm⁻¹ region.
C-O stretching vibrations for the furan ring and the carboxylic acid.
Table 3: Predicted Key Infrared and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Weak |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 2980-2850 | Medium |
| C=O stretch (carboxylic acid) | ~1710 | Strong |
| C=C stretch (aromatic/furan) | 1610, 1580, 1500 | Strong |
| C-O stretch (furan/acid) | 1250-1050 | Medium |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. It would also reveal information about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, and the packing of the molecules in the crystal lattice.
To date, a crystal structure for this compound has not been reported in the publicly available literature. If a suitable single crystal of the compound were to be grown and analyzed, it would yield a wealth of structural data.
Table 4: Hypothetical Crystallographic Data Table for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Note: This table is purely illustrative as no experimental crystallographic data is currently available.
Computational and Theoretical Investigations of 3 5 P Tolyl Furan 2 Yl Propionic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-(5-p-Tolyl-furan-2-yl)-propionic acid
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of this compound. These methods offer a detailed view of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In analogous furan-containing compounds, DFT studies have been employed to understand their reactivity. mdpi.commdpi.com For this compound, the electron-donating p-tolyl group and the furan (B31954) ring are expected to significantly influence the electron density distribution. The HOMO is likely to be localized on the electron-rich furan and tolyl rings, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carboxylic acid moiety and the furan ring, suggesting these areas are susceptible to nucleophilic attack.
The charge distribution, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's interaction with biological receptors. The oxygen atoms of the carboxylic acid group are expected to possess significant negative charges, making them potential hydrogen bond acceptors.
Table 1: Predicted Electronic Properties from Conceptual DFT Calculations
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Suggests moderate chemical reactivity |
| Charge on Carboxyl Oxygens | Negative | Potential for hydrogen bonding |
| Charge on Furan Oxygen | Negative | Influences electrostatic interactions |
| Charge on Tolyl Group | Electron-rich | Contributes to overall electron density |
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, can be utilized to predict various spectroscopic properties of this compound. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
For instance, theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational frequencies corresponding to specific functional groups. The characteristic C=O stretching frequency of the carboxylic acid, the C-O-C stretching of the furan ring, and the aromatic C-H vibrations of the tolyl group can all be calculated and compared with experimental data. mdpi.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These calculations help in the assignment of signals in experimental NMR spectra, providing a detailed map of the chemical environment of each nucleus within the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics of this compound
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological membrane. plos.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's movements over time.
These simulations can reveal dynamic hydrogen bonding patterns with solvent molecules and internal rotations that influence the molecule's properties. Understanding the conformational flexibility is essential for predicting how the molecule might adapt its shape to fit into a binding pocket of a protein. plos.org
In Silico Docking Studies of this compound with Biological Macromolecules (Mechanistic Focus)
In silico molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or a nucleic acid. nih.govjbcpm.com This method is instrumental in understanding the potential mechanism of action of this compound at a molecular level.
The process involves generating a multitude of possible binding poses of the ligand within the active site of the target and scoring them based on their binding affinity. The scoring functions typically account for van der Waals interactions, electrostatic interactions, and hydrogen bonds.
For this compound, potential biological targets could include enzymes or receptors implicated in various diseases. Docking studies could reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues (e.g., Arginine, Lysine, Histidine) in the binding site. The tolyl and furan rings could engage in hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. Such studies have been performed on similar furan-containing compounds to explore their potential as antibacterial or anticancer agents. nih.govinnovareacademics.in
Table 2: Conceptual In Silico Docking Interactions
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |
| Hydrogen Bonding | Carboxylic acid (donor and acceptor) | Polar/charged amino acids (e.g., Arg, Asn, Gln) |
| Hydrophobic Interactions | Tolyl group, furan ring, alkyl chain | Nonpolar amino acids (e.g., Leu, Val, Ile) |
| π-π Stacking | Furan ring, tolyl ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues (Mechanistic Focus)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are most influential for a particular activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.
For this compound and its analogues, a QSAR study would involve synthesizing a library of related compounds with variations in substituents on the furan or tolyl rings, or modifications to the propionic acid chain. The biological activity of these compounds would be determined experimentally.
A wide range of molecular descriptors would then be calculated for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model correlating these descriptors with the observed biological activity.
A mechanistic QSAR model for this class of compounds could reveal, for example, that the presence of an electron-donating group at a specific position on the tolyl ring enhances activity, or that a certain range of hydrophobicity is optimal for cell membrane permeability. This provides a rational basis for the design of new derivatives with improved therapeutic potential.
Chemical Reactivity and Derivatization Strategies for 3 5 P Tolyl Furan 2 Yl Propionic Acid
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring of 3-(5-p-Tolyl-furan-2-yl)-propionic acid
The furan ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. numberanalytics.comchemicalbook.com Compared to benzene, furan's reactivity towards electrophiles is significantly enhanced due to the electron-donating effect of the oxygen atom. numberanalytics.com In this compound, the furan ring is substituted at the 2- and 5-positions. Electrophilic attack on a furan ring generally occurs preferentially at the α-positions (2- and 5-positions) because the resulting carbocation intermediate is more stabilized by resonance. chemicalbook.compearson.compearson.comquora.com Since both α-positions are already substituted in the parent molecule, electrophilic substitution will target the available β-positions (3- and 4-positions).
The directing effects of the existing substituents must be considered. The propionic acid group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the p-tolyl group at the 5-position is an electron-donating group, which activates the ring. The interplay of these effects will dictate the regioselectivity of substitution reactions. Generally, the activating effect of the alkyl group (p-tolyl) would favor substitution at the adjacent 4-position.
Typical electrophilic substitution reactions that could be applied to the furan ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the inherent sensitivity of the furan ring to strong acids necessitates the use of mild reaction conditions to prevent ring-opening or polymerization. numberanalytics.com
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Furan Ring
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | 3-(4-Nitro-5-p-tolyl-furan-2-yl)-propionic acid |
| Bromination | Br₂ in Dioxane | 3-(3-Bromo-5-p-tolyl-furan-2-yl)-propionic acid |
| Chlorination | SO₂Cl₂ | 3-(3-Chloro-5-p-tolyl-furan-2-yl)-propionic acid |
| Sulfonation | SO₃-Pyridine complex | 3-(5-p-Tolyl-furan-2-yl)-4-sulfonic acid |
Transformations at the Carboxylic Acid Functionality of this compound
The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups through nucleophilic acyl substitution and other transformations. fiveable.meijprems.com These reactions are fundamental in organic synthesis for the preparation of esters, amides, and other derivatives. libretexts.org
Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. msu.edu
Amidation: Reaction with amines, facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amides. This is a common strategy in the synthesis of bioactive molecules.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(5-p-Tolyl-furan-2-yl)-propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). fiveable.melibretexts.org
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which can then be used to form esters, amides, and other derivatives under milder conditions. libretexts.org
Table 2: Derivatization of the Carboxylic Acid Functionality
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl ester |
| Amidation | Benzylamine, EDC | N-Benzyl amide |
| Reduction | LiAlH₄, then H₂O | Primary alcohol |
Exploration of Side-Chain Modifications and Linker Chemistry for this compound
The propionic acid side chain offers further opportunities for structural modification. The α-carbon to the carboxyl group can be functionalized, introducing new chemical diversity.
α-Halogenation: The α-carbon can be halogenated, for instance, using N-bromosuccinimide (NBS) under radical conditions or via the Hell-Volhard-Zelinsky reaction with Br₂ and a catalytic amount of PBr₃. The resulting α-halo acid is a valuable intermediate for introducing other functional groups via nucleophilic substitution.
α-Amination: The α-halo acid can be converted to an α-amino acid through reaction with ammonia (B1221849) or other nitrogen nucleophiles. This transformation is significant for the synthesis of non-proteinogenic amino acids.
The propionic acid side chain can also act as a linker to connect the furan core to other molecular fragments, a common strategy in drug design and materials science. The length and flexibility of this linker can be modified, for example, by homologation or by introducing unsaturation.
Table 3: Potential Side-Chain Modifications
| Reaction | Reagents | Resulting Structure |
|---|---|---|
| α-Bromination | NBS, CCl₄, light | 2-Bromo-3-(5-p-tolyl-furan-2-yl)-propionic acid |
| α-Hydroxylation | 1. LDA, THF; 2. MoOPH | 2-Hydroxy-3-(5-p-tolyl-furan-2-yl)-propionic acid |
Mechanistic Insights into Reaction Pathways Involving this compound
Understanding the mechanisms of the reactions involving this compound is crucial for predicting reactivity and controlling outcomes.
Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution on the furan ring proceeds via a cationic intermediate known as a sigma complex or arenium ion. pearson.com The electrophile attacks one of the double bonds of the furan ring, leading to the formation of a resonance-stabilized carbocation. The stability of this intermediate determines the regioselectivity of the reaction. Attack at the α-positions (2 and 5) is favored as it allows for delocalization of the positive charge over three atoms, including the oxygen, whereas attack at the β-positions (3 and 4) results in a less stable intermediate with only two resonance structures. chemicalbook.com In the case of this compound, with the α-positions blocked, substitution occurs at the less reactive β-positions.
Nucleophilic Acyl Substitution: Transformations at the carboxylic acid functionality typically proceed through a nucleophilic acyl substitution mechanism. fiveable.melibretexts.org This involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., -OH in the case of the carboxylic acid, which is often protonated to form a better leaving group, -OH₂⁺) regenerates the carbonyl group and yields the substituted product. msu.edu The reactivity can be enhanced by converting the hydroxyl group into a better leaving group, for instance, by forming an acid chloride. libretexts.org
Side-Chain Functionalization: The mechanism of α-halogenation via the Hell-Volhard-Zelinsky reaction involves the initial formation of an acyl bromide. This then tautomerizes to an enol, which subsequently attacks a molecule of Br₂. The resulting α-bromo acyl bromide is then hydrolyzed to the α-bromo carboxylic acid.
Biological Activity Studies and Molecular Mechanisms of 3 5 P Tolyl Furan 2 Yl Propionic Acid Mechanistic Focus
In Vitro Assays for Preliminary Biological Screenings of 3-(5-p-Tolyl-furan-2-yl)-propionic acid
Preliminary biological evaluation of novel compounds is crucial for identifying their potential therapeutic applications. For a compound like this compound, a battery of in vitro assays would be employed to screen for a range of biological activities, drawing parallels from studies on analogous structures.
One of the primary areas of investigation for furan (B31954) derivatives has been their antimicrobial potential. ijabbr.com Research on a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has demonstrated their efficacy against various microbial strains. These studies provide a strong rationale for screening this compound for similar activities. The standard method for such a preliminary screening is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.
A study on related 3-aryl-3-(furan-2-yl)propanoic acids revealed good antimicrobial activity against the yeast-like fungus Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus, at a concentration of 64 µg/mL. nih.govnih.gov
| Microorganism | Assay Type | Observed Activity of Analogues |
| Candida albicans | Antifungal Susceptibility | Good activity at 64 µg/mL |
| Escherichia coli | Antibacterial Susceptibility | Suppression at 64 µg/mL |
| Staphylococcus aureus | Antibacterial Susceptibility | Suppression at 64 µg/mL |
Given that arylpropionic acids are known for their anti-inflammatory effects, another critical preliminary screening would involve assays to determine potential anti-inflammatory activity. orientjchem.org This could include cell-free assays such as cyclooxygenase (COX-1 and COX-2) inhibition assays, as NSAIDs primarily exert their effects through this mechanism. orientjchem.org Furthermore, given the anticancer activity reported for some furan derivatives, preliminary cytotoxicity screenings against a panel of human cancer cell lines (e.g., MCF-7, HepG2, PC-3) using assays like the MTT assay would be warranted. imrpress.commdpi.com
Investigation of Specific Molecular Targets and Pathways Modulated by this compound
Identifying the specific molecular targets and cellular pathways modulated by a compound is essential for understanding its mechanism of action. For this compound, the primary suspected targets, based on its structural class, would be the cyclooxygenase (COX) enzymes. orientjchem.org The arylpropionic acid moiety is a classic pharmacophore for COX inhibition, which is central to the anti-inflammatory effects of NSAIDs. orientjchem.orghumanjournals.com The furan ring and the p-tolyl substituent would modulate the potency and selectivity of this inhibition.
Beyond COX enzymes, furan-containing compounds have been implicated in the modulation of other biological targets. orientjchem.org For instance, some furan derivatives have been shown to target enzymes involved in microbial growth or virulence. While direct evidence for this compound is not available, studies on other heterocyclic compounds suggest potential interactions with enzymes such as those involved in fatty acid biosynthesis. mdpi.com
A study on a different furanpropanoic acid derivative, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a uremic toxin, focused on its binding to human serum albumin (HSA). researchgate.net This highlights that transport proteins can also be significant molecular targets, affecting the bioavailability and disposition of a compound. While not a therapeutic target in the same vein as an enzyme, understanding these interactions is crucial.
Cellular Assays for Elucidating the Subcellular Effects of this compound
Cellular assays are instrumental in bridging the gap between molecular interactions and physiological outcomes. To elucidate the subcellular effects of this compound, a variety of cell-based experiments would be necessary, with insights drawn from studies on related propionic acid derivatives.
Cytotoxicity assays are a fundamental starting point. Studies on other propionic acid derivatives have utilized the MTT assay to assess cell viability in both normal and cancerous cell lines, such as the human liver cell lines THLE-2 and HEP-G2. imrpress.com Such assays can reveal dose-dependent effects on cell proliferation and survival.
Should preliminary screenings indicate antiproliferative activity, further cellular assays would be employed to dissect the mechanism. For example, flow cytometry can be used to analyze the cell cycle distribution and to detect apoptosis. mdpi.com Assays to measure the production of reactive oxygen species (ROS) can shed light on the induction of oxidative stress. mdpi.com For instance, in a study of organotin(IV) carboxylates with propanoic acid derivatives, flow cytometry was used to investigate ROS/RNS and nitric oxide production in MCF-7 breast cancer cells. mdpi.com
| Cellular Assay | Purpose | Example Application with Analogues |
| MTT Assay | Measures cell viability and proliferation. | Evaluation of cytotoxicity in THLE-2 and HEP-G2 cells. imrpress.com |
| Flow Cytometry | Analyzes cell cycle and apoptosis. | Investigation of the mechanism of action of antiproliferative compounds. mdpi.com |
| ROS/RNS Production Assay | Detects oxidative stress. | Measurement of reactive oxygen and nitrogen species in cancer cells. mdpi.com |
Structure-Activity Relationship (SAR) Studies of this compound Analogues for Mechanistic Understanding
Structure-activity relationship (SAR) studies are a powerful tool in medicinal chemistry to understand how different structural features of a molecule contribute to its biological activity. For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogues with systematic modifications to the furan ring, the propionic acid side chain, and the p-tolyl group.
Similarly, reviews on benzofuran derivatives, which feature a furan ring fused to a benzene ring, have highlighted how substitutions on the heterocyclic system can significantly impact anticancer activity. nih.govmdpi.com These studies suggest that the electronic and steric properties of the substituents on both the furan and the aryl rings are critical determinants of biological activity.
For this compound, key SAR questions would include:
The effect of the position and nature of the substituent on the tolyl ring.
The importance of the furan ring oxygen in receptor binding or enzymatic inhibition.
The influence of the length and branching of the propionic acid side chain.
Enzymatic Studies of this compound Interactions and Inhibition Kinetics
To definitively establish the molecular mechanism of action of this compound, detailed enzymatic studies are required. Assuming the primary targets are COX enzymes, as is common for arylpropionic acids, these studies would involve isolating the COX-1 and COX-2 enzymes and performing inhibition assays.
These assays would determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be elucidated. Such studies are crucial for understanding the potency and selectivity of the compound.
While direct enzymatic inhibition data for this compound is not available, the broader class of furan-containing compounds has been investigated as enzyme inhibitors. For example, certain furan derivatives have been explored as inhibitors of fatty acid synthase, a potential target for antimicrobial agents. mdpi.comnih.gov These studies often involve detailed kinetic analyses to understand how the inhibitors interact with the active site of the enzyme.
A hypothetical enzymatic study on this compound against COX enzymes might yield the following type of data:
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| COX-1 | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Mode) |
| COX-2 | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Mode) |
Such data would be pivotal in characterizing the compound's therapeutic potential and its likely side-effect profile, as the relative inhibition of COX-1 and COX-2 is a key determinant of the gastrointestinal side effects of NSAIDs. orientjchem.org
Exploration of Advanced Applications and Future Research Directions for 3 5 P Tolyl Furan 2 Yl Propionic Acid
3-(5-p-Tolyl-furan-2-yl)-propionic acid as a Precursor in Advanced Organic Material Synthesis
The unique molecular architecture of this compound makes it a promising candidate as a monomer or building block for the synthesis of advanced organic materials, particularly functional polymers. The furan (B31954) moiety is a well-established component in the development of bio-based polymers, offering a renewable alternative to petroleum-based feedstocks. rsc.orgrsc.org The propionic acid functional group provides a reactive handle for polymerization reactions, such as polyesterification or polyamidation.
The incorporation of the tolyl group can influence the properties of the resulting polymers, potentially enhancing thermal stability and modifying solubility characteristics. Research into furan-based polymers has shown that their properties can be tuned by the choice of substituents on the furan ring. researchgate.net For instance, the synthesis of furan-based copolyesters has been achieved through enzymatic polymerization, demonstrating the potential for creating sustainable and high-performance polymers. researchgate.net While specific studies on the polymerization of this compound are not yet prevalent, the existing body of research on related furan derivatives suggests a strong potential for this compound in the creation of novel polymers with tailored properties.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Type | Co-monomer | Potential Polymer Properties |
| Polyesterification | Diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) | Enhanced thermal stability, tunable mechanical properties |
| Polyamidation | Diamines (e.g., hexamethylenediamine) | High-performance engineering plastics, improved chemical resistance |
| Ring-opening Metathesis Polymerization (ROMP) | (after conversion to a suitable monomer) | Controlled polymer architectures, functional materials |
The development of polymers from this compound could lead to materials with applications in packaging, coatings, and electronic devices. Further research is warranted to explore the polymerization behavior of this specific monomer and to characterize the properties of the resulting materials.
Potential Role of this compound in Catalysis and Ligand Design
The structure of this compound suggests its potential utility in the field of catalysis, both as a catalyst itself or as a ligand for metal-based catalysts. The carboxylic acid functionality can act as a Brønsted acid catalyst in certain organic transformations. More compelling is the potential for this molecule to serve as a ligand in coordination chemistry.
The furan ring and the carboxylate group can both coordinate to metal centers, creating a bidentate ligand. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be fine-tuned by the p-tolyl substituent. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported, indicating that a variety of electronically diverse ligands based on this scaffold could be prepared. mdpi.comnih.govresearchgate.net
While direct catalytic applications of this compound are yet to be explored in detail, the broader field of furan-based ligands in homogeneous catalysis is an active area of research. For example, furan-containing ligands have been employed in various catalytic reactions, including cross-coupling and hydrogenation. The development of catalysts derived from renewable resources like furan is a key goal in green chemistry. frontiersin.org
Table 2: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand
| Metal Center | Potential Catalytic Reaction | Rationale |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Furan-based phosphine (B1218219) ligands are known to be effective in Pd-catalysis. |
| Rhodium (Rh) | Hydroformylation, hydrogenation | The electronic properties of the furan ring can influence the selectivity of the reaction. |
| Copper (Cu) | Click chemistry, oxidation reactions | The bidentate nature of the ligand could stabilize the copper catalyst. |
Future research should focus on the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic activity in a range of organic transformations.
Consideration of this compound as a Scaffold for Complex Chemical Biology Probes
The furan ring is a recognized pharmacophore, present in numerous biologically active compounds and approved drugs. nih.govijabbr.comijabbr.comcivilica.com This suggests that this compound could serve as a valuable scaffold for the design and synthesis of complex chemical biology probes. Such probes are essential tools for studying biological processes at the molecular level.
The propionic acid side chain can be readily functionalized, for example, by converting it to an amide, to attach fluorescent dyes, affinity tags, or reactive groups for covalent labeling of biomolecules. The tolyl group can be modified to modulate the physicochemical properties of the probe, such as its solubility and cell permeability. The furan core itself can participate in interactions with biological targets. ijabbr.com Recently, fluorescent furan and imidazole (B134444) derivatives have been developed as probes for in vivo and in vitro cancer cell imaging. nih.gov
While no specific chemical biology probes based on this compound have been reported, the general utility of the furan scaffold in medicinal chemistry and probe development is well-established. nih.govijabbr.com
Table 3: Potential Modifications of this compound for Chemical Biology Probes
| Modification | Attached Moiety | Potential Application |
| Amide coupling at the propionic acid | Fluorescent dye (e.g., fluorescein, rhodamine) | Bioimaging, fluorescence microscopy |
| Amide coupling at the propionic acid | Biotin | Affinity purification of target proteins |
| Modification of the tolyl group | Photo-crosslinking group (e.g., benzophenone) | Target identification, mapping protein-ligand interactions |
The synthesis and biological evaluation of probes derived from this compound could provide new tools for understanding complex biological systems.
Integration of this compound in Multi-Component Reaction Design
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. nih.gov The carboxylic acid functionality of this compound makes it a suitable component for several well-known MCRs, such as the Ugi and Passerini reactions. wikipedia.orgnih.govwikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org
In an Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form a bis-amide. wikipedia.orgorganic-chemistry.org The use of this compound in an Ugi reaction would introduce the furan-tolyl moiety into the product, leading to a diverse library of complex molecules with potential biological activity. nih.gov Similarly, the Passerini three-component reaction of an aldehyde, an isocyanide, and a carboxylic acid yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Passerini reaction has been successfully performed with 2-furancarboxylic acid, demonstrating the compatibility of the furan ring in this transformation. asianpubs.org
The integration of this compound into MCRs represents a promising strategy for the efficient synthesis of novel compound libraries for drug discovery and materials science. nih.gov
Table 4: Potential Multi-Component Reactions Involving this compound
| Reaction | Other Components | Product Type |
| Ugi Reaction | Aldehyde, Amine, Isocyanide | Bis-amide with furan-tolyl moiety |
| Passerini Reaction | Aldehyde, Isocyanide | α-Acyloxy amide with furan-tolyl moiety |
| Strecker Reaction | (after conversion to an aldehyde) | α-Amino acid precursor |
Further investigation into the scope and limitations of MCRs utilizing this compound is needed to fully realize its potential in diversity-oriented synthesis.
Emerging Research Frontiers for Furan-Propionic Acid Conjugates, including this compound
The field of furan chemistry is continually evolving, with new applications for furan-based compounds emerging regularly. numberanalytics.com Furan-propionic acid conjugates, such as this compound, are at the forefront of this research, with several exciting frontiers for future exploration.
One major area of focus is the development of sustainable materials from renewable resources. rsc.orgrsc.org Furan derivatives, being bio-based, are key to this endeavor. mdpi.com Research into furan-based polymers for applications in packaging, automotive parts, and electronics is expected to grow significantly. openpr.com The unique properties of these polymers, such as excellent gas barrier properties and thermal stability, make them attractive alternatives to petroleum-based plastics.
In the realm of medicine, the furan scaffold continues to be a source of inspiration for the development of new therapeutic agents. europub.co.uk The ability to easily functionalize furan-propionic acid derivatives allows for the creation of large and diverse compound libraries for high-throughput screening against various diseases. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has already demonstrated their potential as antimicrobial agents. mdpi.comnih.govresearchgate.net
Furthermore, the use of furan derivatives in the development of advanced fuels is an active area of research. repec.org While not a direct application of the propionic acid, the furan core is a key component in the production of next-generation biofuels.
The future of research on this compound and related furan-propionic acid conjugates is bright, with potential impacts across multiple scientific disciplines. Continued investigation into the fundamental chemistry and applications of these versatile molecules will undoubtedly lead to significant scientific and technological advancements.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-p-Tolyl-furan-2-yl)-propionic acid, and how can reaction conditions be optimized?
- Methodology :
- Start with a Suzuki-Miyaura coupling to attach the p-tolyl group to the furan ring, followed by a Michael addition to introduce the propionic acid moiety. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system at 80°C for coupling efficiency .
- Optimize reaction time and temperature using TLC or HPLC monitoring (e.g., C18 column, 0.1% formic acid mobile phase) to minimize by-products .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | 65–75 | >95% |
| Acid Formation | Acrylic acid, KOH, 60°C | 80–85 | >98% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Use ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions on the furan ring and propionic acid linkage. Key peaks: δ 7.2–7.5 ppm (p-tolyl aromatic protons), δ 6.4–6.7 ppm (furan protons) .
- Validate purity via HPLC (C18 column, 254 nm UV detection) with a retention time of 8.2 ± 0.3 min .
Q. What solvent systems are suitable for solubility studies of this compound?
- Methodology :
- Test solubility in DMSO (≥50 mg/mL), ethanol (20–25 mg/mL), and aqueous buffers (pH 7.4, <1 mg/mL). Use sonication (30 min, 40 kHz) for dispersion .
- For biological assays, prepare stock solutions in DMSO and dilute with PBS to avoid precipitation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the furan or phenyl rings) affect the compound’s biological activity?
- Methodology :
- Synthesize analogs (e.g., nitro-, chloro-, or trifluoromethyl-substituted derivatives) and compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2). Use molecular docking (AutoDock Vina) to predict binding affinities .
- Data Contradiction :
- Chloro-substituted analogs (e.g., 3-(5-Chlorothiophen-2-yl)propanoic acid) show enhanced activity in antimicrobial assays but reduced solubility, complicating bioassays .
Q. How can researchers resolve discrepancies in spectral data between synthesized batches?
- Methodology :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish furan C-H coupling (J = 3.2 Hz) from aromatic protons .
- Use LC-MS to identify trace impurities (e.g., unreacted intermediates) causing batch variability .
Q. What strategies are effective for improving metabolic stability in vivo?
- Methodology :
- Introduce methyl or methoxy groups on the p-tolyl ring to block CYP450-mediated oxidation. Assess stability in liver microsomes (e.g., human S9 fraction, 37°C, 1 hr) .
- Compare half-life (t₁/₂) of parent compound vs. derivatives using LC-MS/MS quantification .
Q. How can in silico models predict the compound’s interaction with target proteins?
- Methodology :
- Perform molecular dynamics simulations (GROMACS) to study binding modes with COX-2 or PPARγ. Validate with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .
- Data Table :
| Target Protein | Predicted ΔG (kcal/mol) | Experimental KD (nM) |
|---|---|---|
| COX-2 | -9.2 ± 0.3 | 220 ± 15 |
| PPARγ | -8.7 ± 0.4 | 450 ± 30 |
Conflict Resolution & Best Practices
Q. How should researchers address conflicting bioactivity data across studies?
- Methodology :
- Re-evaluate assay conditions (e.g., cell line viability, serum concentration). For example, discrepancies in IC₅₀ values for anticancer activity may arise from differences in MTT assay protocols (e.g., incubation time: 48 vs. 72 hr) .
- Use orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) to confirm results .
Q. What are the critical controls for ensuring reproducibility in synthetic protocols?
- Methodology :
- Include internal standards (e.g., 3-(2-Thiazolyl)propionic Acid) in HPLC runs to verify retention times .
- Monitor reaction progress with in situ IR spectroscopy (e.g., C=O stretch at 1700–1720 cm⁻¹) to ensure complete acid formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
